molecular formula C8H6N2O3 B1329853 4-Nitrophenoxyacetonitrile CAS No. 33901-46-1

4-Nitrophenoxyacetonitrile

Cat. No. B1329853
CAS RN: 33901-46-1
M. Wt: 178.14 g/mol
InChI Key: HFRYXZNUOFIXGS-UHFFFAOYSA-N
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Description

4-Nitrophenoxyacetonitrile is a chemical compound that has been studied for its interesting reactivity and potential applications. It is related to nitroacetonitrile, which is known for its versatile chemistry due to the presence of a central carbon attached to strong electronegative groups, allowing for extensive reactions through the active methylene center . The compound's structure and reactivity have been explored through various studies, including kinetic analyses and spectroscopic methods .

Synthesis Analysis

The synthesis of 4-nitrophenoxyacetonitrile-related compounds involves the use of nitroacetonitrile as a precursor. Nitroacetonitrile itself is a simple α-nitronitrile that can be converted into various heterocyclic and polyfunctional aliphatic products. It can be transformed into stable salts that retain the reactivity of the free acid but with improved stability. These salts are used to synthesize a range of energetic materials, including those with vicinal amino and nitro groups on fused ring structures .

Molecular Structure Analysis

The molecular structure of 4-nitrophenoxyacetonitrile and its carbanion has been studied using quantitative IR spectra and ab initio force field calculations. The conversion of the molecule to its carbanion form results in significant spectral and structural changes, affecting the entire species. This includes strong frequency decreases and intensity increases of the cyano and nitro stretching bands. The carbanionic charge is delocalized over several groups, leading to quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom from tetrahedral to planar .

Chemical Reactions Analysis

The reactivity of 4-nitrophenoxyacetonitrile-related compounds has been demonstrated in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile. The reaction proceeds through both uncatalyzed and catalyzed pathways, with the catalyzed route involving a six-membered cyclic transition state. This state includes a second amine molecule that facilitates proton transfer during the reaction, leading to C-O bond scission. The reaction kinetics and the proposed transition state are supported by Brønsted-type plots and deuterium kinetic isotope effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenoxyacetonitrile derivatives can be inferred from their reactivity and molecular structure. The presence of electron-withdrawing groups such as the nitro and cyano functionalities influences the stability and reactivity of these compounds. The carbanion form exhibits delocalization of charge, which affects its spectroscopic properties and reactivity. Additionally, the compounds' ability to undergo nucleophilic substitution reactions is highlighted in the selective detection of fluoride and cyanide ions in various solvents, demonstrating their potential as sensors in anionic optical devices .

Scientific Research Applications

Environmental Impact and Remediation

4-Nitrophenoxyacetonitrile, a derivative of nitrophenols, has significant environmental implications. Nitrophenols are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. Research indicates that nitrophenols, including derivatives like 4-nitrophenoxyacetonitrile, can have toxic effects on methanogenic systems involved in waste treatment. These compounds can disrupt the anaerobic digestion processes, which are crucial for breaking down organic matter in wastewater treatment plants. For instance, studies have shown that nitrophenols can inhibit the activity of acetate-utilizing methanogenic systems, affecting their efficiency in waste treatment (Haghighi Podeh, Bhattacharya, & Qu, 1995)(Haghighi Podeh, Bhattacharya, & Qu, 1995).

Moreover, there is significant research into the biodegradation of nitrophenols, which is crucial for environmental remediation. For instance, a study by Kitagawa, Kimura, and Kamagata (2004) discovered a novel gene cluster in the bacterium Rhodococcus opacus SAO101 that plays a crucial role in the mineralization of p-nitrophenol, a compound related to 4-nitrophenoxyacetonitrile. Such findings are essential for developing bioremediation strategies to mitigate the environmental impact of nitrophenols in contaminated sites (Kitagawa, Kimura, & Kamagata, 2004).

Analytical and Detection Applications

4-Nitrophenoxyacetonitrile and its related compounds find applications in analytical chemistry, particularly as chromogenic chemosensors. For example, Nicoleti et al. (2012) demonstrated the use of a compound related to 4-nitrophenoxyacetonitrile for the selective detection of fluoride and cyanide ions. This application is significant in environmental monitoring, where the detection of such ions at trace levels is crucial (Nicoleti, Marini, Zimmermann, & Machado, 2012).

In addition, advances in electrochemical sensors for detecting nitrophenol compounds have been noted. For instance, He et al. (2019) developed a voltammetric sensor for detecting 4-nitrophenol, highlighting the potential for monitoring this class of pollutants in environmental samples (He, Tian, Wu, Liu, Li, Deng, & Chen, 2019).

Photocatalytic and Catalytic Applications

Research into the photocatalytic degradation of nitrophenols, including compounds like 4-nitrophenoxyacetonitrile, is gaining attention due to the need for effective removal of these pollutants from water bodies. Studies have shown that graphene-based catalysts can be used for the reduction of nitro compounds, demonstrating their potential in treating contaminated water and reducing environmental pollution (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020)(Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

properties

IUPAC Name

2-(4-nitrophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRYXZNUOFIXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187526
Record name 4-Nitrophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenoxyacetonitrile

CAS RN

33901-46-1
Record name 2-(4-Nitrophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33901-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033901461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Nitrophenol (10 g), bromoacetonitrile (6 mL) and K2CO3 (15 g) were suspended in acetone (100 mL). The yellow solution was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and acetone was removed under reduced pressure. The light-yellow precipitate was collected by filtration, washed with water and dried to give O-cyanomethyl-4-nitrophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Slavica - 1994 - search.proquest.com
Part 1. IBI (2-(4$\sp\prime $-isothiocyanatobenzyl) imidazoline), has been shown to cause slow-onset, long lasting contractions of rat thoracic aorta through a non-$\alpha $-adrenergic …
Number of citations: 5 search.proquest.com

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